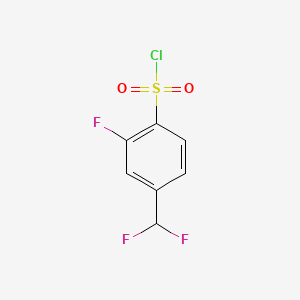
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride is an organofluorine compound characterized by the presence of difluoromethyl and fluorobenzene groups attached to a sulfonyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride typically involves the introduction of difluoromethyl and fluorobenzene groups onto a sulfonyl chloride framework. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or sulfhydryl derivatives under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfinyl and Sulfhydryl Derivatives: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
科学研究应用
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride has diverse applications in scientific research:
作用机制
The mechanism by which 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)-2-fluorobenzene-1-sulfonylchloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-chlorobenzene-1-sulfonylchloride: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride is unique due to the presence of both difluoromethyl and fluorobenzene groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
属性
分子式 |
C7H4ClF3O2S |
|---|---|
分子量 |
244.62 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3,7H |
InChI 键 |
PWCUDJLDYZITAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)F)F)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


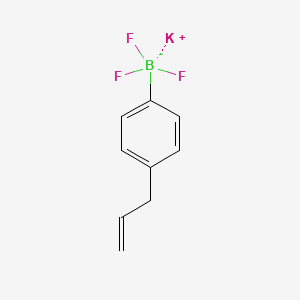
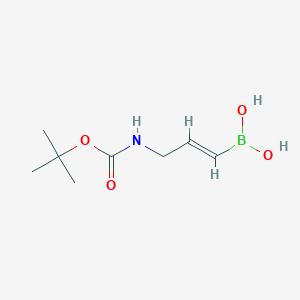
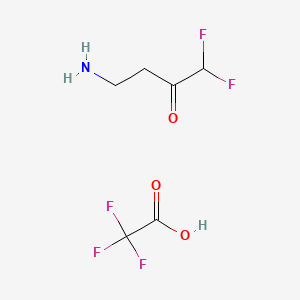
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)
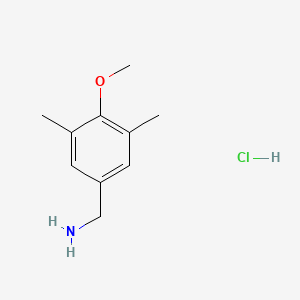
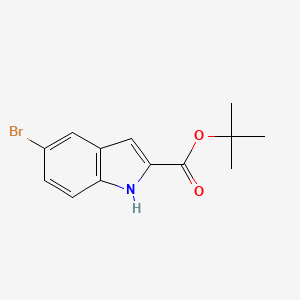
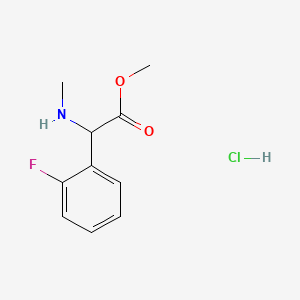
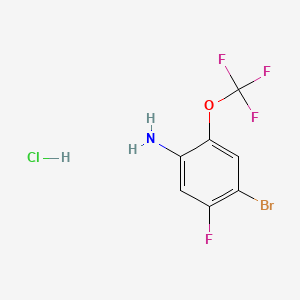
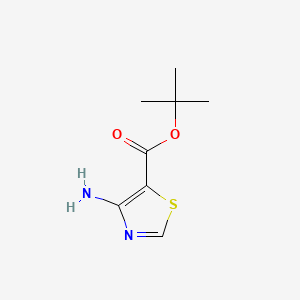
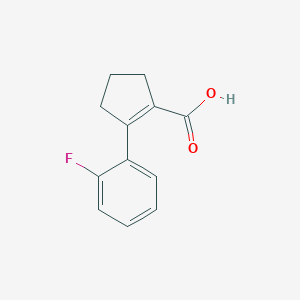
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
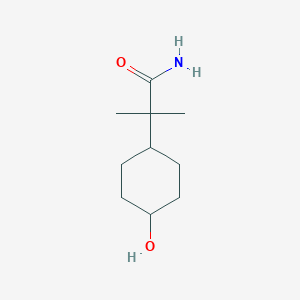
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)
